molecular formula C12H13ClN2 B1612917 4-(4-Chlorophenyl)piperidine-4-carbonitrile CAS No. 91721-16-3

4-(4-Chlorophenyl)piperidine-4-carbonitrile

Cat. No. B1612917
CAS RN: 91721-16-3
M. Wt: 220.7 g/mol
InChI Key: PZZPISYIGMLPJB-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)piperidine-4-carbonitrile” is a chemical compound that has gained attention in the fields of medicinal and pharmaceutical research. It has a molecular weight of 220.7 g/mol .


Synthesis Analysis

The synthesis of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” involves several steps. One method involves the use of trifluoroacetic acid in dichloromethane at 20°C . The reaction is stirred at room temperature for 72 hours, and then concentrated. The residue is treated with water and saturated aqueous sodium bicarbonate (until basic), then extracted with dichloromethane .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is represented by the formula C12H13ClN2 . The InChI code for this compound is 1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorophenyl)piperidine-4-carbonitrile” are complex and require specific conditions for successful completion. For instance, the deprotection of the amine group in the compound requires the use of 4M HCl in dioxane .


Physical And Chemical Properties Analysis

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” has a number of physical and chemical properties. It has a molecular weight of 220.7 g/mol . It is soluble, with a solubility of 0.371 mg/ml . The compound has a high GI absorption and is BBB permeant .

Scientific Research Applications

Metabolism and Excretion Insights

  • A study involving rats administered with loperamide (a compound related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile) revealed metabolites in feces and urine identified through mass spectrometry. The main metabolic pathways involved dealkylation and hydroxylation in various parts of the molecule, indicating complex metabolic processes that could be relevant for the understanding of related compounds like 4-(4-Chlorophenyl)piperidine-4-carbonitrile (Yoshida et al., 1979).

Pharmacokinetics of Related Compounds

  • The pharmacokinetics of CP-945,598, a compound structurally related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, was studied after administration to healthy human subjects. Less than 2% of the dose was recovered unchanged in the excreta, indicating extensive metabolism. The primary metabolic pathway involved N-de-ethylation, followed by amide hydrolysis, hydroxylation, and conjugation processes, suggesting a complex metabolism that could potentially be mirrored in the metabolism of 4-(4-Chlorophenyl)piperidine-4-carbonitrile (Miao et al., 2012).

Potential Therapeutic Applications

Anti-Acetylcholinesterase Activity

  • A series of piperidine derivatives, related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, was synthesized and showed significant anti-acetylcholinesterase activity. This suggests the potential of such compounds, including 4-(4-Chlorophenyl)piperidine-4-carbonitrile, in therapeutic applications related to diseases like Alzheimer's where acetylcholinesterase inhibition is a target (Sugimoto et al., 1990).

Antidepressant Activity

  • Novel piperidine derivatives, including structures related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, were synthesized and evaluated for potential antidepressant activity. The presence of a substituent in certain positions significantly affected the activity, suggesting the structural sensitivity and potential therapeutic application of piperidine derivatives in treating depression (Ong et al., 1983).

Insights from Pharmacological Studies

Antagonistic Properties of Piperidine Derivatives

  • A study investigated the properties of a piperidine-based cocaine analog and found that it exhibited both cocaine-like agonist and some cocaine antagonist properties. This suggests the potential utility of piperidine derivatives, including those structurally related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, in the treatment of substance abuse or dependence (Kozikowski et al., 2003).

Effects on Energy Expenditure

  • A study on rats showed that a compound structurally related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile increased energy expenditure, suggesting potential applications in conditions related to metabolism and energy regulation (Massicot et al., 1985).

Safety And Hazards

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Relevant Papers

Several papers related to “4-(4-Chlorophenyl)piperidine-4-carbonitrile” were found . These papers cover various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information.

properties

IUPAC Name

4-(4-chlorophenyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZPISYIGMLPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629422
Record name 4-(4-Chlorophenyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)piperidine-4-carbonitrile

CAS RN

91721-16-3
Record name 4-(4-Chlorophenyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a chilled solution of 4-(4-chloro-phenyl)-4-cyano-piperidine-1-carboxylic acid tert-butyl ester (315 mg, 1 mmol) in 5 ml dichloromethane was added 1 ml trifluoroacetic acid. The reaction was stirred at 0° C. for 3 hours, then concentrated under vacuum. The resulting oil was diluted with dichloromethane and washed twice with saturated aqueous sodium bicarbonate. The aqueous washings were extracted three times with dichloromethane. The combined organic layers were dried with magnesium sulfate and concentrated under vacuum to yield the title compound (180 mg, 82%).
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylic acid tert-butyl ester (1.000 g, 3.12 mmol) in methanol (5 ml) at rt was added 4M HCl in dioxane (15 ml). After stirring for 20 h the solution was concentrated to give the deprotected amine as the hydrochloride salt (0.785 g, 98%). LC-MS (LCT2) m/z 221 [M+H+], Rt 12.84 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HF Vischer, JW Hulshof, S Hulscher… - Bioorganic & medicinal …, 2010 - Elsevier
Human cytomegalovirus (HCMV) is a widespread human pathogen, possessing onco-modulatory properties. Constitutive signaling of the HCMV-encoded chemokine receptor US28 …
Number of citations: 34 www.sciencedirect.com

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